

"Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- basic properties"

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Compound of Interest

Compound Name: Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

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Technical Guide: Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for **Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-** is limited in publicly accessible literature. This guide synthesizes information from analogous structures and established chemical principles to provide a predictive overview and a hypothetical framework for its synthesis and characterization.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a complex organic molecule incorporating a benzothiazole core, a nitro functional group, and a cyclohexanecarboxamide side chain. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and biological interactions, often being associated with antimicrobial and antiproliferative activities.^[1] This guide will explore the predicted basic properties, a proposed synthetic route, and a hypothetical characterization workflow for this compound.

Predicted Physicochemical Properties

Quantitative data for the target compound is not readily available. The following table summarizes the known properties of its constituent fragments, cyclohexanecarboxamide and 2-amino-6-nitrobenzothiazole, to provide an estimated profile for the target compound.

| Property | Cyclohexanecarboxamide | 2-Amino-6-nitrobenzothiazole | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (Predicted) |
|-------------------|-------------------------------|---------------------------------------|--|
| Molecular Formula | C7H13NO[2] | C7H5N3O2S | C14H15N3O3S[3] |
| Molecular Weight | 127.18 g/mol [2] | 195.23 g/mol | 305.35 g/mol [3] |
| Melting Point | Not specified | 247-249 °C[4] | Likely a high-melting solid (>200 °C) |
| Boiling Point | Not specified | 411.7±37.0 °C (Predicted)[4] | Expected to be high, likely decomposes before boiling |
| Appearance | Not specified | Light yellow to green-yellow solid[4] | Expected to be a yellow or orange crystalline solid |
| Solubility | Soluble in water (log10WS)[5] | Insoluble in water[4] | Predicted to have low solubility in water, soluble in polar organic solvents (e.g., DMSO, DMF) |

Proposed Synthesis and Characterization Workflow

The synthesis of **Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-** would likely proceed via the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride. A detailed experimental protocol and subsequent characterization are outlined below.

Objective: To synthesize **Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-** via N-acylation.

Materials:

- 2-Amino-6-nitrobenzothiazole
- Cyclohexanecarbonyl chloride
- Anhydrous pyridine or triethylamine (Et₃N)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
- Hydrochloric acid (1M solution)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the base, such as pyridine or triethylamine (1.2 eq), to the solution and stir.
- Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- If DCM is used as the solvent, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

The identity and purity of the synthesized compound would be confirmed using the following standard analytical techniques:

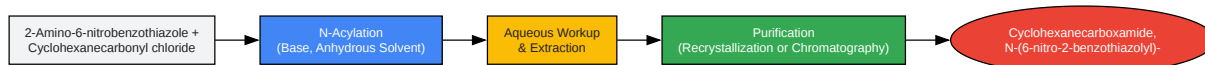
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to confirm the molecular structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide $\text{C}=\text{O}$ and $\text{N}-\text{H}$ stretches, and the nitro $\text{N}-\text{O}$ stretches.
- Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activity

While no specific biological activity has been reported for **Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-**, its structural components suggest potential pharmacological relevance. Nitro-containing compounds, including nitrobenzothiazoles, are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic effects.^[1] The mechanism of action for many nitro-aromatic compounds involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in microorganisms.^[1] Benzothiazole derivatives are also being investigated for their potential as antimicrobial agents.

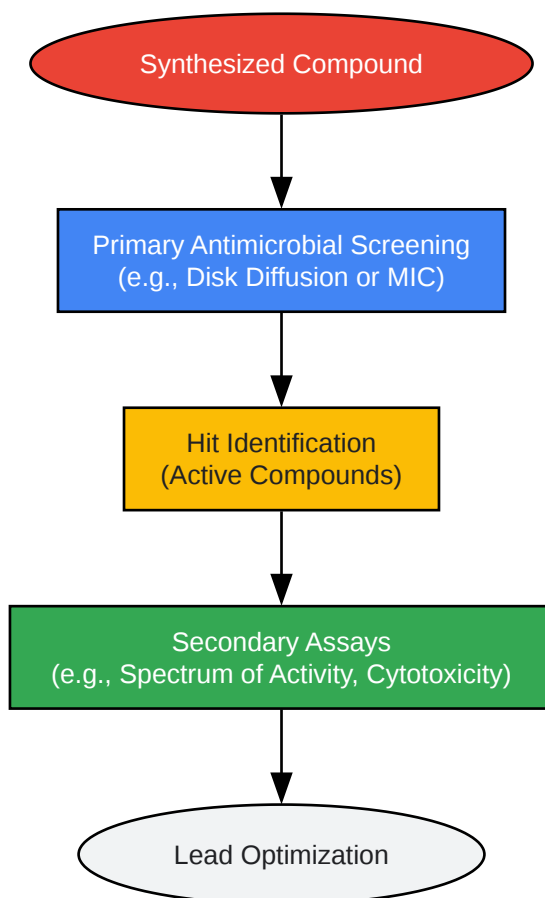
Visualized Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for screening the biological activity of the synthesized compound.



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Caption: Proposed synthetic workflow for **Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-**.



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Caption: General workflow for the biological screening of a novel synthetic compound.

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